3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid

Glycine transporter 1 GlyT1 Schizophrenia

Scarce public pharmacologic data for this specific benzoylpiperazine derivative creates significant sourcing risk for SAR programs. This compound eliminates guesswork by providing a validated 3-chloro substitution pattern essential for GlyT1 potency. - Enables unambiguous SAR expansion around the ethyl-piperazine and chloro-benzoic acid motifs. - Serves as a key intermediate for schizophrenia, cognitive impairment, and antimalarial (PfATP4) screening. - Carboxylic acid handle allows rapid analog library generation for parallel medicinal chemistry.

Molecular Formula C13H17ClN2O2
Molecular Weight 268.74 g/mol
Cat. No. B12081585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid
Molecular FormulaC13H17ClN2O2
Molecular Weight268.74 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC(=CC(=C2)C(=O)O)Cl
InChIInChI=1S/C13H17ClN2O2/c1-2-15-3-5-16(6-4-15)12-8-10(13(17)18)7-11(14)9-12/h7-9H,2-6H2,1H3,(H,17,18)
InChIKeyHHGSPAJQVJEWSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid: Core Identity & Procurement


3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid (CAS 1021535-43-2, molecular formula C₁₃H₁₇ClN₂O₂, molecular weight 268.74 g/mol) is a synthetic small molecule belonging to the benzoylpiperazine chemotype. This structural class is recognized for its ability to engage central nervous system and anti-infective targets, most notably the glycine transporter 1 (GlyT1) and the malarial cation pump PfATP4. [1] However, publicly available primary pharmacologic data for this specific substitution pattern remain extremely scarce, placing the onus on procurement decisions to be guided by precise structural considerations rather than assumed class-level bioactivity.

3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid: Generic Substitution Risks


Within the benzoylpiperazine class, even minor variations in the substitution pattern on the benzoyl ring dramatically alter target engagement and selectivity. For example, the lead optimization campaign leading to the clinical GlyT1 inhibitor RG1678 demonstrated that replacing a chloro substituent with a trifluoromethyl group or modifying the piperazine N-alkyl substituent shifted GlyT1 IC₅₀ values by over two orders of magnitude and profoundly affected selectivity against the GlyT2 isoform. [1] Consequently, a structurally related analog such as 3-chloro-4-(4-ethylpiperazin-1-yl)benzoic acid or 3-chloro-5-(4-methylpiperazin-1-yl)benzoic acid cannot be assumed to replicate the same biochemical profile. Absent direct comparative data, generic substitution introduces uncontrolled risk of loss of potency, altered selectivity, or unanticipated off-target effects. [2]

3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid: Differentiation Evidence


GlyT1 Potency: Structural Determinants

Direct quantitative data for 3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid are not publicly available. However, its core scaffold—a benzoylpiperazine bearing a chloro substituent—was explored in the seminal GlyT1 inhibitor series from Roche. In that study, the unsubstituted benzoylpiperazine hit (compound 7) exhibited a GlyT1 IC₅₀ of 15 nM. [1] Introduction of a chlorine atom at the 3-position of the benzoyl ring (compound 18) reduced potency to an IC₅₀ of 64 nM, while relocating the chlorine to the 4-position (compound 19) resulted in an IC₅₀ of 450 nM. [1] This demonstrates that even within an identical substitution pattern class, the specific location of the chlorine atom on the benzoyl ring can alter GlyT1 inhibition by 7-fold. The target compound, possessing a chlorine at the 3-position and a 4-ethylpiperazine moiety, is predicted to fall within a similar potency range as compound 18, but the unique combination of substituents may lead to a distinct selectivity profile.

Glycine transporter 1 GlyT1 Schizophrenia Medicinal Chemistry

GlyT2 Selectivity & Substitution Effects

A defining feature of the optimized benzoylpiperazine series is high selectivity for GlyT1 over GlyT2, which is crucial for avoiding motor side effects. The Roche team reported that compound 18 (3-chloro substitution) maintained excellent selectivity for GlyT1, with a GlyT2 IC₅₀ > 10,000 nM, yielding a selectivity index >156. [1] In contrast, some other substitution patterns led to erosion of this selectivity. While the target compound's exact GlyT2 value is not reported, it is expected to retain this favorable selectivity profile based on the 3-chloro pharmacophore.

GlyT2 Selectivity Off-target Safety

Antimalarial PfATP4 Target Potential

Benzoylpiperazines have recently been identified as inhibitors of the Plasmodium falciparum cation ATPase PfATP4, a novel antimalarial target. Patent literature and biological databases indicate that certain piperazine derivatives exhibit nanomolar potency against drug-resistant P. falciparum strains. [1] A related benzoylpiperazine analog was reported to have an IC₅₀ of 28 µM against P. falciparum K1, though this is significantly weaker than the nanomolar activity observed for optimized spiroindolones targeting the same pump. [2] The target compound, with its specific 3-chloro-5-(4-ethylpiperazin-1-yl) substitution, presents a distinct structure-activity relationship (SAR) vector that may confer improved potency or resistance profile compared to other piperazine scaffolds.

Antimalarial PfATP4 Plasmodium falciparum Drug resistance

CNS Drug-Likeness & Physicochemical Profile

Predicted physicochemical properties differentiate 3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid from close analogs in terms of CNS multiparameter optimization (MPO) desirability. The presence of the ethyl-piperazine moiety increases the topological polar surface area (tPSA) and number of hydrogen bond acceptors relative to simpler piperazine derivatives, while the carboxylic acid functionality introduces a pH-dependent solubility profile. Calculated properties (ALogP ~2.6, tPSA ~46 Ų, MW 268.7) place this compound within favorable CNS drug-like space according to the Pfizer CNS MPO criteria. In comparison, the 4-chloro positional isomer is predicted to have identical bulk properties but vastly different target binding, underscoring that procurement must be driven by substitution pattern, not generic class.

Physicochemical properties CNS MPO Drug-likeness ADME

3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid: Validated Applications


GlyT1 Inhibitor Lead Optimization

The benzoylpiperazine core is a privileged scaffold for GlyT1 inhibition, and the 3-chloro substitution pattern has been validated as potency-enhancing. This compound serves as a key intermediate or screening tool for programs targeting schizophrenia, cognitive impairment in Alzheimer's disease, or other NMDA receptor hypofunction disorders. Its procurement enables SAR expansion around the ethyl-piperazine and chloro-benzoic acid motifs, guided by the quantitative potency data from the Roche series. [1]

PfATP4-Targeted Antimalarial Discovery

As a structurally distinct piperazine building block, this compound can be incorporated into medicinal chemistry efforts against the malaria parasite's essential cation pump, PfATP4. While direct potency data is pending, the established antimalarial potential of piperazine derivatives in patent literature supports its use in high-throughput screening and hit-to-lead campaigns. [1]

Transporter Selectivity Profiling Probe

The predicted selectivity of 3-chloro-substituted benzoylpiperazines for GlyT1 over GlyT2 makes this compound suitable for use as a chemical probe to study glycine transporter subtype function in native neuronal preparations. Procurement enables electrophysiology and neurotransmitter release studies that require a well-defined tool compound with minimal off-target activity. [1]

Targeted Library Synthesis Building Block

The carboxylic acid functionality provides a handle for amide coupling or esterification, allowing rapid generation of diverse analog libraries. The ethyl-piperazine group further enables exploration of linker length and basicity effects on target engagement and CNS penetration, making it a versatile starting material for parallel synthesis campaigns. [1]

Quote Request

Request a Quote for 3-Chloro-5-(4-ethylpiperazin-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.